tert-Butyl[(5-oxopyrrolidin-2-yl)methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(5-oxopyrrolidin-2-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)11-6-7-4-5-8(13)12-7/h7H,4-6H2,1-3H3,(H,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZQYXLZGZFSRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[(5-oxopyrrolidin-2-yl)methyl]carbamate typically involves the reaction of tert-butyl chloroformate with (5-oxopyrrolidin-2-yl)methylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl[(5-oxopyrrolidin-2-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Scientific Research Applications
tert-Butyl[(5-oxopyrrolidin-2-yl)methyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl[(5-oxopyrrolidin-2-yl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, thereby inhibiting their activity. This interaction is crucial in the design of enzyme inhibitors for therapeutic purposes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Analogues with Varying Ring Systems
a. Piperidinone Derivatives
- tert-Butyl (6-oxopiperidin-3-yl)carbamate (CAS: 1245646-80-3) Structural Difference: Replaces the pyrrolidinone (5-membered) ring with a piperidinone (6-membered) ring. Piperidinones are often more conformationally flexible, affecting pharmacokinetics .
- tert-Butyl ((6-oxopiperidin-2-yl)methyl)carbamate (CAS: 118894-96-5) Structural Difference: Piperidinone ring with a methylene spacer between the carbamate and the nitrogen. Impact: The extended linker may improve solubility or metabolic stability compared to the target compound .
b. Oxadiazole-Containing Analogues
- tert-Butyl (3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)methyl carbamate (CAS: Not specified) Structural Difference: Replaces the pyrrolidinone ring with a 1,2,4-oxadiazole heterocycle. Impact: The oxadiazole acts as a bioisostere for ester or amide groups, improving metabolic resistance and electronic properties. This compound was synthesized using HClO4-SiO2 catalysis, highlighting divergent synthetic routes compared to pyrrolidinone derivatives .
c. Complex Heterocyclic Derivatives
- tert-Butyl(2R,3R)-3-hydroxy-4-[((S)-5-oxopyrrolidin-2-yl)methylamino]-1-phenylbutan-2-yl-carbamate (Compound 8) Structural Difference: Incorporates a phenyl group and hydroxy substituents on a butan-2-yl backbone. Impact: The additional functional groups enhance hydrogen-bonding capacity, critical for HIV-1 protease inhibition as reported in . This derivative demonstrated higher biological activity due to targeted interactions with protease active sites .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility | Key Features |
|---|---|---|---|---|
| tert-Butyl[(5-oxopyrrolidin-2-yl)methyl]carbamate | C11H18N2O3 | 226.27 | Moderate in DCM | Compact 5-membered ring, Boc-protected amine |
| tert-Butyl (6-oxopiperidin-3-yl)carbamate | C10H18N2O3 | 214.26 | High in DMSO | Larger ring, reduced steric hindrance |
| Compound 5n (Oxadiazole derivative) | C14H17N3O3 | 275.31 | Low in H2O | Oxadiazole enhances π-π stacking |
Biological Activity
tert-Butyl[(5-oxopyrrolidin-2-yl)methyl]carbamate is a carbamate derivative notable for its structural characteristics, including a tert-butyl group and a pyrrolidine ring with an oxo substituent. This compound has gained attention in medicinal chemistry due to its potential applications in drug design and synthesis, particularly as an intermediate in the synthesis of bioactive molecules such as lacosamide, an anticonvulsant medication.
The molecular formula of this compound is , with a molecular weight of approximately 218.27 g/mol. The compound exhibits various chemical reactivities typical of carbamates, including oxidation, reduction, and substitution reactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈N₂O₃ |
| Molecular Weight | 218.27 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under physiological pH |
The biological activity of this compound is primarily linked to its role as an intermediate in synthesizing biologically active compounds. It is involved in modulating sodium channels in neuronal cells, influencing excitability and neurotransmission processes. The carbamate group can form covalent bonds with active sites of enzymes, thereby inhibiting their activity, which is crucial for designing enzyme inhibitors for therapeutic purposes.
Biological Applications
- Neuropharmacology : The compound serves as an intermediate for synthesizing lacosamide, which is used to treat epilepsy by stabilizing hyperexcitable neuronal membranes.
- Enzyme Mechanism Studies : It is employed in studying enzyme mechanisms and protein-ligand interactions, facilitating the understanding of various biochemical pathways.
- Synthetic Chemistry : As a versatile intermediate, it is utilized in the synthesis of various organic compounds, contributing to the development of new pharmaceuticals.
Case Studies and Research Findings
Research has demonstrated that this compound can be synthesized with high yields (often exceeding 90%) using various methodologies that involve careful control of reaction conditions. For example:
- In a study focusing on its synthesis for neuropharmacological applications, researchers employed different ratios of reactants and solvents to optimize yield and purity.
Example Study
A significant study highlighted the compound's role in synthesizing lacosamide:
- Objective : To evaluate the efficacy of this compound as an intermediate for lacosamide synthesis.
- Method : Reaction conditions were optimized to maximize yield while maintaining structural integrity.
- Results : The synthesized lacosamide exhibited effective modulation of sodium channels in vitro, demonstrating the biological relevance of the intermediate.
Comparison with Similar Compounds
The biological activity and reactivity profile of this compound can be compared with other carbamate derivatives:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| tert-Butyl[(5-oxopyrrolidin-3-yl)methyl]carbamate | Intermediate in drug synthesis | Different pyrrolidine substitution |
| tert-Butyl[(5-pyridyl)methyl]carbamate | Antimicrobial properties | Presence of a pyridine ring |
Q & A
Q. What are the key considerations for synthesizing tert-Butyl[(5-oxopyrrolidin-2-yl)methyl]carbamate in a laboratory setting?
The synthesis typically involves Boc (tert-butoxycarbonyl) protection strategies. A common approach is reacting amines with tert-butyl chloroformate under basic conditions (e.g., NaHCO₃ or Et₃N) in anhydrous solvents like THF or DCM at low temperatures (-78°C to 0°C) to prevent side reactions . Post-reaction purification via column chromatography or recrystallization is critical for isolating high-purity products. Reaction monitoring using TLC or LC-MS ensures intermediate formation before proceeding to subsequent steps.
Q. How should researchers handle safety and stability concerns during experimental work with this compound?
Based on analogous carbamates, this compound may pose acute toxicity (H302: harmful if swallowed), skin irritation (H315), and respiratory tract irritation (H335) . Use fume hoods, nitrile gloves, and protective eyewear. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis. Stability tests under varying pH and temperature conditions are recommended to identify degradation pathways.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies functional groups (e.g., Boc tert-butyl peak at ~1.4 ppm, pyrrolidone carbonyl at ~170 ppm) .
- MS : ESI-MS confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) and detects impurities .
- IR : Stretching frequencies for carbamate (C=O at ~1680–1720 cm⁻¹) and pyrrolidone (C=O at ~1640 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during multi-step syntheses involving Boc protection?
Low yields often arise from incomplete Boc deprotection or competing side reactions (e.g., epimerization). Strategies include:
- Optimizing reaction conditions : Use TFA in DCM for Boc removal at 0°C to minimize side reactions .
- Monitoring intermediates : Employ real-time FTIR or in situ NMR to track reaction progress .
- Purification adjustments : Switch from silica gel chromatography to preparative HPLC for polar by-products .
Q. What methodologies are suitable for analyzing the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Molecular docking : Predict binding affinities using software like AutoDock Vina with crystal structures from the PDB .
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (e.g., ka/kd values) .
- Enzyme inhibition assays : Test IC₅₀ values in vitro using fluorogenic substrates or colorimetric readouts .
Q. How can conflicting crystallographic data be addressed when determining the compound’s solid-state structure?
Use the SHELX suite for refinement:
- SHELXD : Solve phases via dual-space methods for small molecules.
- SHELXL : Refine anisotropic displacement parameters and validate with R-factors (<5% for high-resolution data) . Cross-validate with DFT-calculated structures (e.g., Gaussian 16) to resolve discrepancies in bond lengths/angles .
Methodological Challenges and Solutions
Q. What are the best practices for troubleshooting failed coupling reactions in derivative synthesis?
- Catalyst screening : Test Pd(PPh₃)₂Cl₂/CuI for Sonogashira couplings or HATU/DIPEA for amide bonds .
- Solvent optimization : Replace polar aprotic solvents (DMAc) with less coordinating alternatives (toluene) to reduce side reactions .
- Additive use : Include molecular sieves to scavenge water in moisture-sensitive reactions .
Q. How to design experiments for studying the compound’s metabolic stability in pharmacokinetic research?
- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
- Isotope labeling : Synthesize ¹³C/²H-labeled analogs to trace metabolic pathways .
- Computational modeling : Predict CYP450 metabolism sites using ADMET software (e.g., Schrödinger’s QikProp) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
